Cas no 77185-78-5 (Ethyl 3,5-dibromo-1H-indole-2-carboxylate)

Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a brominated indole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its distinct dibromo substitution pattern at the 3- and 5-positions enhances reactivity, making it valuable for further functionalization, such as cross-coupling reactions or heterocyclic scaffold modifications. The ethyl carboxylate group at the 2-position provides additional versatility for derivatization. This compound is particularly useful in the development of bioactive molecules, including potential agrochemicals and pharmaceuticals, due to its structural rigidity and electron-rich aromatic system. High purity and consistent quality ensure reliable performance in synthetic applications.
Ethyl 3,5-dibromo-1H-indole-2-carboxylate structure
77185-78-5 structure
Product Name:Ethyl 3,5-dibromo-1H-indole-2-carboxylate
CAS No:77185-78-5
MF:C11H9Br2NO2
MW:347.002661466599
MDL:MFCD09027106
CID:59874
PubChem ID:11121554
Update Time:2025-06-15

Ethyl 3,5-dibromo-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3,5-dibromo-1H-indole-2-carboxylate
    • Ethyl3,5-dibromo indole-2-carboxylate
    • 3,5-Dibrom-indol-2-carbonsaeure-aethylester
    • 3,5-dibromo-indole-2-carboxylic acid ethyl ester
    • ethyldibromoindolecarboxylate
    • Indole-2-carboxylicacid, 3,5-dibromo-, ethyl ester (6CI)
    • MFCD09027106
    • 3,5-dibromo-1H-indole-2-carboxylic acid ethyl ester
    • Ethyl 3,5-dibromoindole-2-carboxylate
    • AC-5212
    • FT-0681057
    • CS-0326420
    • ethyl 3,5-bis(bromanyl)-1H-indole-2-carboxylate
    • DTXSID90455984
    • J-520828
    • A838997
    • 77185-78-5
    • methyl?3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
    • GA-0935
    • AKOS005072824
    • DB-030975
    • ethyl3,5-dibromo-1H-indole-2-carboxylate
    • MDL: MFCD09027106
    • Inchi: 1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
    • InChI Key: HMCUTBIAGPRORJ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OCC)NC2C=CC(=CC=21)Br

Computed Properties

  • Exact Mass: 344.90000
  • Monoisotopic Mass: 344.90000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Melting Point: 190-192
  • Boiling Point: 437.1±40.0 °C at 760 mmHg
  • Flash Point: 218.2±27.3 °C
  • Refractive Index: 1.668
  • PSA: 42.09000
  • LogP: 3.86960
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Ethyl 3,5-dibromo-1H-indole-2-carboxylate Security Information

Ethyl 3,5-dibromo-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 3,5-dibromo-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:77185-78-5)Ethyl 3,5-dibromo-1H-indole-2-carboxylate
Order Number:A838997
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:45
Price ($):284.0/456.0
Email:sales@amadischem.com

Additional information on Ethyl 3,5-dibromo-1H-indole-2-carboxylate

Comprehensive Overview of Ethyl 3,5-dibromo-1H-indole-2-carboxylate (CAS No. 77185-78-5)

Ethyl 3,5-dibromo-1H-indole-2-carboxylate (CAS No. 77185-78-5) is a brominated indole derivative with significant applications in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are widely studied for their bioactive properties. The presence of bromine atoms at the 3 and 5 positions of the indole ring enhances its reactivity, making it a valuable intermediate in organic synthesis. Researchers are increasingly interested in this compound due to its potential role in developing novel therapeutic agents and crop protection chemicals.

The molecular structure of Ethyl 3,5-dibromo-1H-indole-2-carboxylate features an ethyl ester group at the 2-position, which contributes to its solubility in organic solvents. This property is crucial for its use in medicinal chemistry, where solubility often determines bioavailability. Recent studies have explored its utility as a building block for indole-based scaffolds, which are prominent in drug discovery. For instance, indole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer activities, aligning with current trends in precision medicine and targeted therapy.

In the context of green chemistry, Ethyl 3,5-dibromo-1H-indole-2-carboxylate has garnered attention for its potential in sustainable synthesis. With the growing demand for eco-friendly chemical processes, researchers are investigating brominated indoles as catalysts or intermediates in atom-efficient reactions. This aligns with the broader industry shift toward reducing waste and minimizing hazardous byproducts. Additionally, the compound's stability under various conditions makes it suitable for high-throughput screening in drug development pipelines.

From a commercial perspective, the demand for specialty chemicals like Ethyl 3,5-dibromo-1H-indole-2-carboxylate is rising, driven by advancements in biotechnology and material science. Suppliers and manufacturers are focusing on scalable production methods to meet the needs of academic and industrial laboratories. Frequently searched questions include: "What are the synthetic routes for Ethyl 3,5-dibromo-1H-indole-2-carboxylate?" and "How is this compound used in drug discovery?" These queries reflect the compound's relevance in cutting-edge research.

Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are commonly employed to characterize Ethyl 3,5-dibromo-1H-indole-2-carboxylate. Purity and yield optimization are critical for ensuring reproducibility in experimental settings. Furthermore, the compound's compatibility with cross-coupling reactions opens doors to diverse functionalization strategies, a topic frequently discussed in organic chemistry forums and scientific publications.

In summary, Ethyl 3,5-dibromo-1H-indole-2-carboxylate (CAS No. 77185-78-5) is a versatile compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity profile make it a subject of ongoing research, particularly in the development of bioactive molecules and sustainable chemical processes. As the scientific community continues to explore its potential, this compound remains a key player in advancing innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:77185-78-5)Ethyl 3,5-dibromo-1H-indole-2-carboxylate
A838997
Purity:99%/99%
Quantity:5g/10g
Price ($):284.0/456.0
Email